Trimethyl{3-phenyl-3-[(trimethylsilyl)oxy]prop-2-en-1-yl}silane
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Overview
Description
Trimethyl{3-phenyl-3-[(trimethylsilyl)oxy]prop-2-en-1-yl}silane is an organosilicon compound characterized by the presence of silicon atoms bonded to organic groups. This compound is notable for its unique structure, which includes a phenyl group and a trimethylsilyl group attached to a prop-2-en-1-yl backbone. Organosilicon compounds like this one are widely used in various fields due to their versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{3-phenyl-3-[(trimethylsilyl)oxy]prop-2-en-1-yl}silane typically involves the reaction of trimethylsilyl-protected intermediates with phenyl-substituted alkenes. One common method involves the use of a base such as potassium hexamethyldisilazide (KHMDS) to catalyze the addition of trimethylsilyl-protected acetylene to phenyl-substituted ketones or aldehydes . The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and ensure consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
Trimethyl{3-phenyl-3-[(trimethylsilyl)oxy]prop-2-en-1-yl}silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent degradation of the compound.
Major Products Formed
The major products formed from these reactions include silanol derivatives, reduced silane compounds, and various substituted organosilicon compounds. These products can be further utilized in various applications, including material science and organic synthesis.
Scientific Research Applications
Trimethyl{3-phenyl-3-[(trimethylsilyl)oxy]prop-2-en-1-yl}silane has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the modification of biomolecules for enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of Trimethyl{3-phenyl-3-[(trimethylsilyl)oxy]prop-2-en-1-yl}silane involves the interaction of its silicon atoms with various molecular targets. The trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates during chemical reactions. Additionally, the phenyl group can participate in π-π interactions, enhancing the compound’s reactivity and selectivity in various reactions .
Comparison with Similar Compounds
Similar Compounds
Trimethyl(phenyl)silane: Similar in structure but lacks the prop-2-en-1-yl backbone.
Phenyl(trimethylsilyl)acetylene: Contains a phenyl and trimethylsilyl group but differs in the alkyne linkage.
Trimethylsilyl-protected alcohols: Similar protecting group but different core structures.
Uniqueness
Trimethyl{3-phenyl-3-[(trimethylsilyl)oxy]prop-2-en-1-yl}silane is unique due to its combination of a phenyl group, a trimethylsilyl group, and a prop-2-en-1-yl backbone. This unique structure imparts specific reactivity and stability, making it valuable in various chemical and industrial applications .
Properties
CAS No. |
61668-38-0 |
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Molecular Formula |
C15H26OSi2 |
Molecular Weight |
278.54 g/mol |
IUPAC Name |
trimethyl-(3-phenyl-3-trimethylsilyloxyprop-2-enyl)silane |
InChI |
InChI=1S/C15H26OSi2/c1-17(2,3)13-12-15(16-18(4,5)6)14-10-8-7-9-11-14/h7-12H,13H2,1-6H3 |
InChI Key |
RQZNYCMKMMBIMA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC=C(C1=CC=CC=C1)O[Si](C)(C)C |
Origin of Product |
United States |
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